6-Phenoxy-1H-indazol-3-amine
Overview
Description
6-Phenoxy-1H-indazol-3-amine is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The compound’s structure consists of an indazole core with a phenoxy group at the 6-position and an amino group at the 3-position, making it a unique scaffold for drug development and other scientific applications.
Mechanism of Action
Target of Action
The primary target of 6-Phenoxy-1H-indazol-3-amine is the Bcl2 family members and the p53/MDM2 pathway . These targets play a crucial role in regulating cell apoptosis, which is a process of programmed cell death. By interacting with these targets, this compound can influence cell survival and death, making it a potential candidate for cancer treatment .
Mode of Action
This compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal function of the Bcl2 family members and the p53/MDM2 pathway, leading to changes in cell apoptosis . The exact nature of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
The affected pathways of this compound are those involving the Bcl2 family members and the p53/MDM2 pathway . These pathways are critical for regulating cell apoptosis and survival. When this compound inhibits these targets, it disrupts these pathways, leading to increased cell apoptosis . The downstream effects of this disruption could potentially include reduced tumor growth and size in cancer treatment.
Pharmacokinetics
Its molecular weight is 22525 , which suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action primarily involve increased cell apoptosis . This is due to its inhibition of the Bcl2 family members and the p53/MDM2 pathway . In cellular studies, this compound has shown promising antitumor activity, with a notable inhibitory effect against the K562 cell line .
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
6-Phenoxy-1H-indazol-3-amine has been found to exhibit significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are currently being studied. Preliminary findings suggest that it has a certain degree of stability and degradation, and may have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in certain metabolic pathways, interacting with various enzymes or cofactors . It may also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins . It may also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research . It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenoxy-1H-indazol-3-amine typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.
Introduction of the Phenoxy Group: The phenoxy group is introduced via nucleophilic aromatic substitution reactions, where a phenol reacts with a suitable leaving group on the indazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
6-Phenoxy-1H-indazol-3-amine has a wide range of scientific research applications:
Comparison with Similar Compounds
6-(3-Methoxyphenyl)-1H-indazol-3-amine: This compound has a methoxy group instead of a phenoxy group, showing different biological activities.
6-(3-Fluorophenyl)-1H-indazol-3-amine: The presence of a fluorine atom alters its chemical properties and biological effects.
Uniqueness: 6-Phenoxy-1H-indazol-3-amine stands out due to its specific substitution pattern, which imparts unique biological activities and makes it a promising candidate for drug development .
Properties
IUPAC Name |
6-phenoxy-1H-indazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c14-13-11-7-6-10(8-12(11)15-16-13)17-9-4-2-1-3-5-9/h1-8H,(H3,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGGTGTXHAAHGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=NN3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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